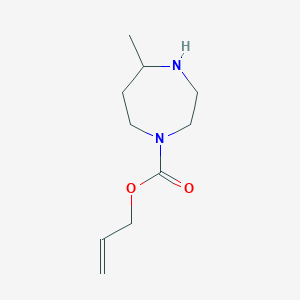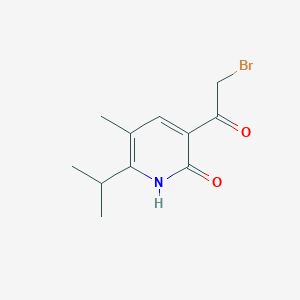
4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile is an organic compound that features a pyridine ring attached to a benzonitrile moiety through a prop-2-enoyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile can be achieved through a multi-step process. One common method involves the Steglich esterification reaction. In this process, 1-(4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one is reacted with 4-dodecyloxybenzoic acid in the presence of 4-dimethylaminopyridine and N,N’-dicyclohexylcarbodiimide in dichloromethane. The reaction mixture is stirred at room temperature for 12 hours, followed by filtration and recrystallization from chloroform to obtain the desired product .
Industrial Production Methods
the principles of green chemistry, such as the use of ionic liquids as solvents and catalysts, can be applied to optimize the synthesis process for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine and benzonitrile moieties.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of liquid crystals and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of lysine-specific demethylase 1, affecting the epigenetic regulation of gene expression . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Aminophenyl)benzonitrile: Similar structure but with an amino group instead of a pyridine ring.
4-(Pyrrolidin-3-yl)benzonitrile: Contains a pyrrolidine ring instead of a pyridine ring.
Uniqueness
4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile is unique due to the presence of both a pyridine ring and a benzonitrile moiety, which confer distinct chemical and biological properties. Its ability to act as a ligand in coordination chemistry and its potential pharmacological activities make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H10N2O |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
4-(3-pyridin-4-ylprop-2-enoyl)benzonitrile |
InChI |
InChI=1S/C15H10N2O/c16-11-13-1-4-14(5-2-13)15(18)6-3-12-7-9-17-10-8-12/h1-10H |
Clé InChI |
TZTOMGCDFBAGDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C(=O)C=CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanoic acid](/img/structure/B13875015.png)
![ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B13875023.png)



![N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide](/img/structure/B13875056.png)

![N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B13875071.png)
![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)




